

# Application Notes: Olgotrelvir for the Investigation of Viral Entry Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Olgotrelvir |           |
| Cat. No.:            | B15136762   | Get Quote |

#### Introduction

Olgotrelvir (formerly STI-1558) is an orally bioavailable antiviral agent with a unique dual mechanism of action, making it a valuable tool for researchers in virology and drug development.[1][2] It functions as a prodrug, converting in plasma to its active form, AC1115.[3] This active metabolite targets two critical proteins: the SARS-CoV-2 main protease (Mpro or 3CLpro), which is essential for viral replication, and the host-cell enzyme Cathepsin L (CTSL). [3][4][5] The inhibition of CTSL provides a direct mechanism to study the endosomal pathway of viral entry, a key process for numerous viruses, including coronaviruses.

The dual-inhibitory nature of **Olgotrelvir** allows for the simultaneous blockade of viral entry and replication.[2][4] This makes it a potent antiviral candidate and a versatile research tool for dissecting the viral life cycle. Specifically, its ability to inhibit CTSL can be leveraged to explore the reliance of different viruses or viral variants on the endosomal entry pathway versus direct fusion at the plasma membrane.

Mechanism of Action for Studying Viral Entry

Viruses like SARS-CoV-2 can enter host cells through two primary routes:

 Plasma Membrane Fusion: The viral spike protein is cleaved by cell surface proteases like TMPRSS2, leading to direct fusion of the viral and cellular membranes.



• Endosomal Entry: The virus is taken up into an endosome. Inside the endosome, host proteases, primarily Cathepsin L, cleave the spike protein, triggering membrane fusion and release of the viral genome into the cytoplasm.

**Olgotrelvir**'s active form, AC1115, is a potent inhibitor of human CTSL. By treating cells with **Olgotrelvir**, researchers can specifically block the endosomal entry pathway. This allows for the investigation of:

- The primary entry route of a specific virus or viral variant in different cell types.
- The role of CTSL in viral pathogenesis.
- · The efficacy of entry-inhibiting drugs.
- The potential for viruses to develop resistance to entry inhibitors.

## **Quantitative Data**

The inhibitory activity of **Olgotrelvir** and its active form, AC1115, has been quantified in various assays. These values are crucial for determining appropriate experimental concentrations.

Table 1: In Vitro Inhibitory Activity of AC1115 (Active Metabolite)

| Target                       | Assay Type      | IC50 Value | Reference |
|------------------------------|-----------------|------------|-----------|
| SARS-CoV-2 Mpro<br>(WA-1)    | Enzymatic Assay | 2.7 nM     |           |
| SARS-CoV-2 Mpro<br>(Omicron) | Enzymatic Assay | 14.3 nM    |           |
| Human Cathepsin L<br>(CTSL)  | Enzymatic Assay | 27.4 pM    |           |

Table 2: Antiviral Activity of **Olgotrelvir** Against SARS-CoV-2 Variants in Vero E6 Cells



| SARS-CoV-2<br>Variant | Assay Type       | Average EC50<br>Value | Reference |
|-----------------------|------------------|-----------------------|-----------|
| WA-1                  | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |
| Alpha                 | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |
| Beta                  | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |
| Delta                 | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |
| Gamma                 | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |
| Lambda                | Cell-based Assay | 0.28 - 4.26 μM        | [1]       |

## **Experimental Protocols**

Protocol 1: Pseudovirus Entry Inhibition Assay

This protocol is designed to specifically assess the inhibition of viral entry mediated by the interaction of the viral spike protein with host cell receptors and proteases. It uses replication-incompetent pseudoviruses, which carry a reporter gene (e.g., luciferase or GFP), making them safe to handle in a BSL-2 laboratory.

Objective: To determine the effect of **Olgotrelvir** on the CTSL-mediated entry of SARS-CoV-2 pseudoviruses into host cells.

#### Materials:

- HEK293T cells expressing ACE2 (HEK293T-ACE2)
- SARS-CoV-2 Spike-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles carrying a luciferase reporter gene
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin



- Olgotrelvir (STI-1558)
- DMSO (vehicle control)
- 96-well white, clear-bottom cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminometer

#### Procedure:

- Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 2 x 10<sup>4</sup> cells per well. Incubate for 24 hours at 37°C, 5% CO2.
- Compound Preparation: Prepare a serial dilution of **Olgotrelvir** in complete DMEM. A typical concentration range would be from 0.01 μM to 100 μM. Include a DMSO-only control.
- Pre-treatment: Remove the culture medium from the cells and add 50 μL of the prepared
  Olgotrelvir dilutions or DMSO control to the respective wells. Incubate for 1-2 hours at 37°C.
- Infection: Add 50 μL of SARS-CoV-2 pseudovirus suspension to each well.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
- Lysis and Luminescence Reading: Remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
- Data Analysis: Calculate the percentage of inhibition for each concentration relative to the DMSO control. Plot the results and determine the EC50 value, which is the concentration of Olgotrelvir that inhibits pseudovirus entry by 50%.

Protocol 2: Live Virus Replication Assay (Focus on Entry Contribution)

This protocol assesses the overall antiviral activity of **Olgotrelvir**, which includes its effects on both entry and replication. By comparing results in cells with different entry pathway



dependencies (e.g., Vero E6 cells, which rely on endosomal entry, vs. Calu-3 cells, which primarily use TMPRSS2-mediated entry), the contribution of entry inhibition can be inferred.

Objective: To quantify the antiviral efficacy of **Olgotrelvir** against live SARS-CoV-2 in a cell line dependent on endosomal entry.

#### Materials:

- Vero E6 cells
- Live, replication-competent SARS-CoV-2
- Eagle's Minimum Essential Medium (EMEM) with 2% FBS
- Olgotrelvir (STI-1558)
- DMSO (vehicle control)
- 96-well cell culture plates
- Reagents for quantifying viral load (e.g., RT-qPCR kit or antibody for immunofluorescence)
- BSL-3 containment facility

#### Procedure:

- Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 2.5 x 10<sup>4</sup> cells per well and incubate overnight.
- Compound Treatment: Prepare serial dilutions of **Olgotrelvir** in EMEM. Remove the growth medium from the cells and add the compound dilutions.
- Infection: Immediately after adding the compound, infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.
- Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
- Quantification of Viral Replication:



- For RT-qPCR: Extract RNA from the cell supernatant or cell lysate. Perform RT-qPCR to quantify viral RNA copies.
- For Immunofluorescence: Fix and permeabilize the cells. Stain with an antibody against a viral protein (e.g., Nucleocapsid). Image and quantify the percentage of infected cells.
- Data Analysis: Determine the EC50 value by plotting the reduction in viral RNA or infection percentage against the log of **Olgotrelvir** concentration.

## **Visualizations**



Click to download full resolution via product page

Caption: Dual inhibitory mechanism of **Olgotrelvir** on viral entry and replication.





Click to download full resolution via product page

Caption: Experimental workflow for a pseudovirus entry inhibition assay.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aceatherapeutics.com [aceatherapeutics.com]
- 3. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]
- 5. Olgotrelvir, a dual inhibitor of SARS-CoV-2 Mpro and cathepsin L, as a standalone antiviral oral intervention candidate for COVID-19. | BioGRID [thebiogrid.org]
- To cite this document: BenchChem. [Application Notes: Olgotrelvir for the Investigation of Viral Entry Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#olgotrelvir-for-studying-viral-entry-mechanisms]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com